2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClF2N. It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a 2,4-difluorophenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2,4-difluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropan-1-amine: A similar compound with fluorine atoms at different positions on the phenyl ring.
2-(2,4-Dichlorophenyl)cyclopropan-1-amine: A compound with chlorine atoms instead of fluorine.
2-(2,4-Difluorophenyl)cyclopropan-1-ol: An alcohol derivative of the compound.
Uniqueness
2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the cyclopropane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10ClF2N |
---|---|
Molecular Weight |
205.63 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H |
InChI Key |
WTXYKXBHDMJYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=C(C=C(C=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.